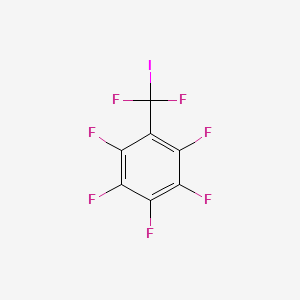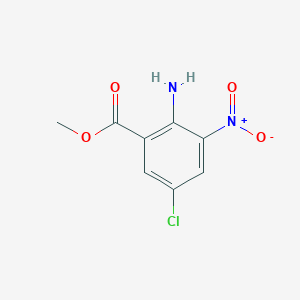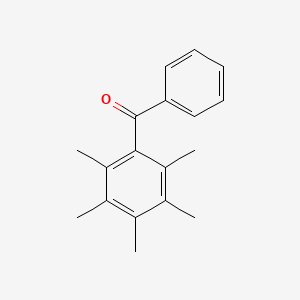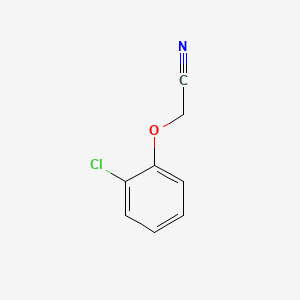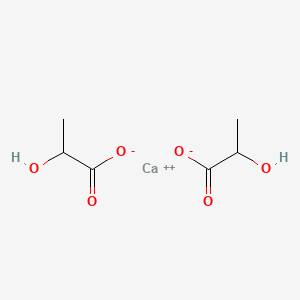
1,3-Bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione, commonly known as TDI, is a chemical compound that is widely used in the production of polyurethane foams and coatings. TDI is a highly reactive compound that is classified as a diisocyanate, which means it contains two isocyanate functional groups. In
科学研究应用
TDI has a wide range of scientific research applications, particularly in the fields of materials science and chemistry. TDI is used to produce polyurethane foams, coatings, and adhesives, which have a variety of applications in the automotive, construction, and furniture industries. TDI is also used in the production of elastomers, which are used in the manufacture of tires, gaskets, and seals. Additionally, TDI is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
作用机制
TDI is a highly reactive compound that has a strong affinity for nucleophilic compounds such as water, alcohols, and amines. When TDI comes into contact with these compounds, it reacts to form urea and carbon dioxide. This reaction is the basis for the production of polyurethane foams and coatings, as well as the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects:
TDI is a potent respiratory sensitizer that can cause asthma and other respiratory disorders. Exposure to TDI can also cause skin and eye irritation, as well as gastrointestinal problems. TDI is classified as a Category 2 carcinogen by the International Agency for Research on Cancer (IARC), which means it is a possible human carcinogen.
实验室实验的优点和局限性
TDI is a highly reactive compound that is useful in a wide range of laboratory experiments. Its reactivity makes it a valuable reagent in organic synthesis, particularly in the preparation of heterocyclic compounds. However, TDI is also a potent respiratory sensitizer and can cause skin and eye irritation, which can limit its use in certain laboratory settings.
未来方向
There are several future directions for research on TDI. One area of research is the development of safer and more environmentally friendly methods for the production of polyurethane foams and coatings. Another area of research is the development of new heterocyclic compounds using TDI as a reagent. Additionally, there is a need for further research on the health effects of TDI exposure, particularly in occupational settings.
合成方法
TDI is synthesized by the reaction of toluene diamine (TDA) with phosgene. The reaction produces a mixture of 2,4-TDI and 2,6-TDI, which are separated by distillation. The resulting TDI is a yellowish liquid with a pungent odor and a boiling point of 251°C.
属性
CAS 编号 |
26747-90-0 |
|---|---|
产品名称 |
1,3-Bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione |
分子式 |
C18H12N4O4 |
分子量 |
348.3 g/mol |
IUPAC 名称 |
1,3-bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C18H12N4O4/c1-11-3-5-13(7-15(11)19-9-23)21-17(25)22(18(21)26)14-6-4-12(2)16(8-14)20-10-24/h3-8H,1-2H3 |
InChI 键 |
LOCPTSFJZDIICR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C2=O)C3=CC(=C(C=C3)C)N=C=O)N=C=O |
规范 SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C2=O)C3=CC(=C(C=C3)C)N=C=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




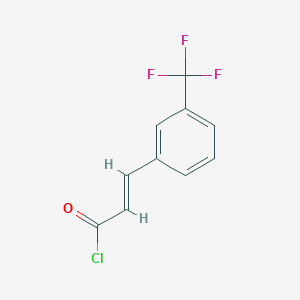
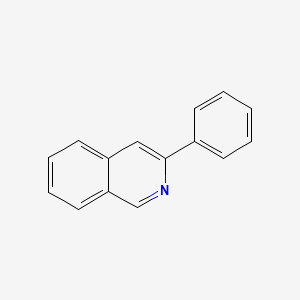
![1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene](/img/structure/B1583571.png)

